N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride
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Overview
Description
N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is an organic compound with the chemical formula C14H14N2·HCl It is a derivative of benzenecarboximidamide and is characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride typically involves the reaction of N-methyl-N-phenylbenzenecarboximidamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrochloride salt. The general reaction scheme is as follows:
Starting Materials: N-methyl-N-phenylbenzenecarboximidamide and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the monohydrochloride salt.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and drying to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylphenethylamine: A related compound with similar structural features but different biological activities.
N-Phenylbenzenecarboximidamide: Lacks the methyl group, leading to different chemical and biological properties.
Uniqueness
N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
76406-02-5 |
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Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
N-methyl-N-phenylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-16(13-10-6-3-7-11-13)14(15)12-8-4-2-5-9-12;/h2-11,15H,1H3;1H |
InChI Key |
XLDGFKAZPYBBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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